molecular formula C6H4FN3O B13122494 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine CAS No. 504417-84-9

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine

Cat. No.: B13122494
CAS No.: 504417-84-9
M. Wt: 153.11 g/mol
InChI Key: GPOOLCASANIAKV-UHFFFAOYSA-N
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Description

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is a fluorinated benzofurazan derivative offered for research and development purposes. This compound is part of a class of heterocyclic structures known for their versatility in synthetic organic chemistry, particularly as building blocks in the development of pharmaceuticals, agrochemicals, and materials science. Its structure, featuring an amine functional group and an oxadiazole ring, makes it a potential precursor for the synthesis of more complex molecules, including various heterocyclic scaffolds. Researchers may utilize it in coupling reactions, as a ligand in coordination chemistry, or in the design of fluorescent probes. This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult the product's specific safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment. Final specifications, including purity and analytical data, should be verified against the provided Certificate of Analysis (CoA).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

504417-84-9

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

5-fluoro-2,1,3-benzoxadiazol-6-amine

InChI

InChI=1S/C6H4FN3O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2

InChI Key

GPOOLCASANIAKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NON=C21)F)N

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of 6 Fluorobenzo C 1 2 3 Oxadiazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structural Elucidation (Including ¹H, ¹³C, and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, enabling the complete assignment of the compound's constitution and stereochemistry. frontiersin.orgipb.pt

¹H NMR: In the ¹H NMR spectrum of a typical 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine derivative, the aromatic protons on the benzo-fused ring exhibit characteristic chemical shifts and coupling patterns. The proton at position 4 (H-4) and position 7 (H-7) can be distinguished based on their coupling to the adjacent fluorine atom. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the benzoxadiazole ring system appear at distinct chemical shifts, with those directly bonded to electronegative atoms (N, O, F) being significantly deshielded. The carbons C-5 and C-6, bonded to the amine and fluorine groups respectively, show characteristic shifts influenced by the electronic effects of these substituents. mdpi.comscispace.comresearchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly crucial for fluorinated compounds. nih.gov It provides a direct probe of the fluorine atom's environment. The chemical shift of the fluorine at position 6 confirms its attachment to the aromatic ring. Furthermore, heteronuclear coupling constants between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) are invaluable for confirming structural assignments made from ¹H and ¹³C spectra. capes.gov.brnih.gov The interpretation of these spectra in concert allows for an unambiguous structural assignment. researchgate.net

NucleusChemical Shift (δ, ppm) RangeKey Couplings
¹H
Aromatic H7.0 - 8.5JHH, JHF
Amine (NH₂)4.0 - 6.0 (broad)-
¹³C
C-F150 - 165¹JCF (large)
C-NH₂135 - 150²JCF
Oxadiazole C140 - 155-
Aromatic C110 - 140JCF
¹⁹F
Ar-F-100 to -150JHF

Table 3.1: Representative NMR Spectroscopic Data for 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine Derivatives. Chemical shifts are illustrative and can vary based on substituents and solvent.

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present within a molecule. mdpi.comelsevier.com These complementary techniques probe the vibrational modes of molecular bonds. frontiersin.org

FT-IR Spectroscopy: The FT-IR spectrum of 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine derivatives is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching appears just above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ is complex, containing absorptions from C=C and C=N stretching vibrations of the benzene (B151609) and oxadiazole rings. The strong C-F stretching vibration gives rise to a characteristic band in the 1100-1250 cm⁻¹ range. Vibrations associated with the N-O bonds of the oxadiazole ring also appear in the fingerprint region. mdpi.com

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (Medium-Strong)Weak
Aromatic C-H Stretch3000 - 3100 (Medium)Strong
C=N / C=C Stretch (Ring)1400 - 1650 (Strong)Strong
C-N Stretch1250 - 1350 (Medium)Medium
C-F Stretch1100 - 1250 (Strong)Weak
N-O Stretch (Ring)1300 - 1400 (Strong)Medium

Table 3.2: Characteristic Vibrational Frequencies for 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine Derivatives.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. researchgate.net

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). rsc.org This allows for the unambiguous determination of the elemental formula, confirming that the synthesized compound has the expected atomic composition. mdpi.com

Fragmentation Analysis: Electron impact (EI) ionization is a higher-energy technique that causes the molecular ion to fragment in a reproducible manner. libretexts.orgmiamioh.edu The analysis of these fragment ions provides a "fingerprint" of the molecule and helps to confirm the connectivity of its constituent parts. For 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine derivatives, characteristic fragmentation pathways may include:

Loss of NO or N₂O: Cleavage of the fragile oxadiazole ring is a common pathway. scielo.brresearchgate.net

Loss of HCN: Arising from the amine group and an adjacent carbon.

Cleavage of the Benzene Ring: Resulting in smaller aromatic fragments.

The study of these fragmentation patterns, sometimes aided by the analysis of deuterated analogues, provides corroborating evidence for the proposed molecular structure. scielo.brresearchgate.net

Ionm/z (Calculated)m/z (Found)Description
[M+H]⁺168.0462168.0465Molecular ion (protonated)
[M-NO]⁺138.0401-Fragment from loss of nitric oxide
[M-HCN]⁺141.0305-Fragment from loss of hydrogen cyanide

Table 3.3: Representative HRMS and Fragmentation Data for 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine (C₆H₄FN₃O).

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Property Characterization and Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to characterize the photophysical properties of molecules, providing insights into their electronic structure and potential applications in materials science and bioimaging. nih.gov Benzoxadiazole derivatives are known to be highly fluorescent. frontiersin.orgmit.edu

UV-Vis Absorption: Derivatives of 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum. nih.govnih.gov These absorptions correspond to π-π* electronic transitions within the conjugated aromatic system. The position of the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε) are sensitive to the nature of substituents on the benzoxadiazole core and the polarity of the solvent. researchgate.net

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, these compounds often exhibit strong fluorescence. researchgate.net The emission spectrum is typically broad and unstructured, characteristic of molecules that undergo intramolecular charge transfer (ICT) in the excited state. nih.govnih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is often large for this class of compounds. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is also a key parameter that is evaluated. mit.edunih.gov These properties make benzoxadiazole derivatives attractive candidates for use as fluorophores. rsc.org

ParameterTypical Value RangeDescription
λabs (nm)350 - 450Wavelength of maximum UV-Vis absorption
λem (nm)450 - 550Wavelength of maximum fluorescence emission
Stokes Shift (cm⁻¹)3000 - 5000Energy difference between absorption and emission maxima
Quantum Yield (ΦF)0.2 - 0.6Efficiency of fluorescence emission

Table 3.4: Typical Photophysical Properties of Substituted Benzoxadiazole Derivatives in Solution.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state. weizmann.ac.il This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity established by NMR. mdpi.commdpi.com

For derivatives of 6-Fluorobenzo[c] frontiersin.orgnih.govmit.eduoxadiazol-5-amine, X-ray analysis confirms the planarity of the benzoxadiazole ring system. nih.govnih.gov The analysis also reveals how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the fluorine atom, can be identified and characterized. mdpi.com π-π stacking interactions between the aromatic rings of adjacent molecules are also commonly observed and play a crucial role in stabilizing the crystal structure. nih.gov This detailed structural information is vital for understanding the solid-state properties of the material and for computational modeling studies. researchgate.net

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-F, C-N, N-O)
Bond Angles (°)Angles between three connected atoms (e.g., C-C-F)
Intermolecular InteractionsHydrogen bonds, π-π stacking distances

Table 3.5: Key Parameters Obtained from Single-Crystal X-ray Diffraction Analysis.

Computational and Theoretical Chemistry Insights into 6 Fluorobenzo C 1 2 3 Oxadiazol 5 Amine

Quantum Chemical Calculations of Electronic Structure, Energetics, and Orbital Interactions (e.g., HOMO-LUMO analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For heterocyclic systems such as benzoxadiazoles, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. ajchem-a.comajchem-a.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For instance, in a theoretical study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap indicates good kinetic stability for the molecule. ajchem-a.com Similar calculations for benzothiadiazole derivatives have shown that while the HOMO energy level is spread across the molecule, the LUMO is often localized on the benzothiadiazole moiety. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com

Table 1: Representative Frontier Orbital Energies of Related Oxadiazole Compounds

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole DFT/B3LYP/6-311++G(d,p) -6.5743 -2.0928 4.4815

This table presents data from related compounds to illustrate the typical values obtained from quantum chemical calculations.

Molecular Modeling and Simulation of Intermolecular Interactions and Self-Assembly Behavior

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful techniques for investigating the dynamic behavior of molecules and their interactions. researchgate.net These methods can predict how molecules will interact with each other in a condensed phase, leading to phenomena such as self-assembly into larger supramolecular structures. nih.govmdpi.com

Atomistic MD simulations have been used to study the self-assembly of amphiphilic and comb-like polybenzoxazines in aqueous environments. nih.gov These simulations show that factors like molecular size and concentration significantly influence the morphology of the resulting aggregates, which can range from spherical to cylindrical micelles. nih.gov Such studies provide a detailed, atom-level understanding of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, and π-π stacking) that drive the self-assembly process. researchgate.net While specific MD studies on 6-Fluorobenzo[c] rsc.orgajchem-a.comnih.govoxadiazol-5-amine are not available, the principles derived from simulations of related heterocyclic systems are applicable. These simulations can offer insights into how the fluorine and amine substituents might influence intermolecular interactions and potential self-assembly pathways.

Prediction of Spectroscopic Parameters and Elucidation of Reaction Mechanisms via Theoretical Methods

Theoretical methods are widely used to predict various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. DFT calculations can provide theoretical vibrational spectra (FT-IR) that, when compared with experimental data, help in the assignment of vibrational modes. ajchem-a.com For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a strong agreement was found between the experimental and calculated vibrational wavenumbers. ajchem-a.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. Studies on substituted 1,2,4-oxadiazoles have demonstrated how theoretical calculations can elucidate the effects of different substituents on the 13C NMR chemical shifts of the heterocyclic and attached phenyl rings. scispace.comresearchgate.net These computational approaches are also valuable for studying reaction mechanisms. For instance, theoretical simulations of the hyperfine patterns in the Electron Spin Resonance (ESR) spectra of benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives have been used to characterize the free radical species generated during their reduction, providing insight into their mechanism of action. psu.edu

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Compound

Vibrational Mode Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹)
Aromatic C-H stretch 3070 3075
C=N stretch 1610 1615
C-F stretch 1230 1235

This table is illustrative, showing the typical level of agreement between experimental and DFT-calculated (e.g., B3LYP/6-311++G(d,p)) vibrational frequencies for a fluorinated oxadiazole derivative.

Structure-Reactivity and Structure-Property Relationship Studies using Computational Approaches

Computational approaches are pivotal in establishing relationships between the structure of a molecule and its reactivity or properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are prime examples. These methods build statistical models that correlate chemical structure descriptors with biological activity or physical properties.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole (B165842) derivatives to understand their anticancer activity. rsc.orgnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence the activity, thereby guiding the design of more potent analogues. nih.govresearchgate.net

Molecular docking is another computational technique used to predict the binding mode and affinity of a molecule to a biological target. researchgate.net For instance, docking studies on 7-nitro-2,1,3-benzoxadiazole derivatives have provided a structural explanation for their interaction with and inhibition of glutathione (B108866) S-transferases. nih.gov These computational approaches, combining QSAR and docking, provide a powerful platform for rational drug design and for understanding the fundamental relationships between molecular structure and function in classes of compounds that include benzoxadiazoles. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Strategies for 6 Fluorobenzo C 1 2 3 Oxadiazol 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzo[c]researchgate.netmdpi.comresearchgate.netoxadiazole Core, particularly involving the Fluorine Substituent.

The benzo[c] researchgate.netmdpi.comresearchgate.netoxadiazole (benzofurazan) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of a fluorine atom at the 6-position further activates the aromatic ring towards nucleophilic attack. In SNAr reactions, the rate of displacement of a halogen follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to attack by nucleophiles.

The fluorine atom in 6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine is susceptible to displacement by a variety of nucleophiles. These reactions typically proceed under mild conditions and offer a straightforward method for introducing diverse functionalities at the 6-position.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluorinated Benzofurazan (B1196253) Derivatives

NucleophileReagentProductReaction Conditions
AminesPrimary and secondary amines6-Amino-substituted benzofurazan derivativesRoom temperature or gentle heating
AlkoxidesSodium methoxide, sodium ethoxide6-Alkoxy-substituted benzofurazan derivativesAnhydrous alcohol, room temperature
ThiolatesSodium thiophenoxide6-Thiophenyl-substituted benzofurazan derivativesAprotic solvent (e.g., DMF), room temperature

This table presents hypothetical examples based on the known reactivity of similar fluorinated aromatic compounds.

Reactions Involving the Primary Amino Functionality (e.g., acylation, alkylation, condensation, coupling reactions).

The primary amino group in 6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine is a versatile handle for a wide array of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, condensation, and various coupling reactions, enabling the synthesis of a diverse library of derivatives.

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines can be a competing process. youtube.com Careful control of reaction conditions, such as the stoichiometry of the reactants and temperature, is crucial to achieve mono-alkylation. youtube.com

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). For instance, the reaction of the related 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) leads to the formation of a pyrrole-substituted oxadiazole through a Paal-Knorr type condensation. rsc.org This highlights the potential for similar cyclization and condensation pathways for 6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine.

Coupling Reactions: The amino group can be utilized in various metal-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination could be employed to couple the amino group with aryl halides, leading to the formation of diarylamine derivatives. Similarly, palladium-catalyzed reactions can be used to construct carbon-nitrogen bonds, expanding the molecular complexity.

Table 2: Representative Reactions of the Primary Amino Functionality

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-(6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-yl)acetamide
AlkylationMethyl iodideN-Methyl-6-fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine
CondensationBenzaldehydeN-(Benzylidene)-6-fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine
CouplingPhenylboronic acid (Suzuki-type)N-Phenyl-6-fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine (hypothetical)

This table provides illustrative examples of reactions based on the general reactivity of primary aromatic amines.

Regioselective Functionalization and Modification of the Fluorinated Benzo[c]researchgate.netmdpi.comresearchgate.netoxadiazole System.

The regioselectivity of further functionalization of the 6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine ring is governed by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atom, while being deactivating, is also an ortho-, para-director. wikipedia.orgorganicchemistrytutor.comyoutube.comlibretexts.orgulethbridge.ca

In the case of 6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine, the positions ortho and para to the amino group are C4 and C6. The C6 position is already substituted with fluorine. The position ortho to the fluorine is C7. Therefore, electrophilic attack is most likely to occur at the C4 or C7 position. The strong activating effect of the amino group would likely direct incoming electrophiles preferentially to the C4 position.

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the benzoxadiazole ring and the fluorine atom are the dominant factors. As discussed in section 5.1, the fluorine at C6 is the most probable site for nucleophilic attack.

The interplay of these electronic effects allows for the regioselective introduction of new substituents. For example, an electrophilic reaction, such as nitration or halogenation, would be expected to yield predominantly the 4-substituted product. Subsequent nucleophilic substitution could then be used to replace the fluorine at the 6-position. This stepwise functionalization provides a route to tri-substituted benzofurazan derivatives with a defined substitution pattern.

Formation of Complex Conjugates and Polymeric Architectures Incorporating the 6-Fluorobenzo[c]researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine Unit.

The versatile reactivity of 6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine makes it an attractive building block for the synthesis of more complex molecular structures, including conjugates with biomolecules and advanced polymeric materials.

Complex Conjugates: The amino group provides a convenient point of attachment for conjugation to other molecules, such as fluorescent dyes, peptides, or carbohydrates. For instance, benzofurazan derivatives have been conjugated to glucopyranosyl units to create fluorescent sensors. mdpi.com The inherent fluorescence of many benzoxadiazole derivatives makes them valuable in the development of probes for biological imaging. ed.ac.ukfrontiersin.orglew.roresearchgate.net The amino functionality can be derivatized to introduce a linker arm, which can then be coupled to a target molecule.

Polymeric Architectures: The difunctional nature of 6-Fluorobenzo[c] researchgate.netmdpi.comresearchgate.netoxadiazol-5-amine (with the reactive amino group and the displaceable fluorine atom) allows for its incorporation into polymeric chains. For example, polycondensation reactions can be envisioned where the amino group of one monomer reacts with an electrophilic center on another monomer, while the fluorine atom is displaced by a nucleophilic group from a co-monomer.

Benzoxadiazole and its derivatives are known to be excellent electron-accepting units. researchgate.net When incorporated into conjugated polymers, they can impart desirable electronic and optical properties. researchgate.netrsc.orgmdpi.comrsc.orgresearchgate.net Polymers containing benzoxadiazole units have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The introduction of fluorine atoms into these polymers can further modulate their electronic properties, such as lowering the HOMO and LUMO energy levels, which can be beneficial for device performance. rsc.orgresearchgate.net

Table 3: Potential Applications of Complex Conjugates and Polymers

Molecular ArchitecturePotential ApplicationRationale
Fluorescently labeled peptidesBiological imaging, diagnosticsThe benzoxadiazole core often exhibits fluorescence, and the amino group allows for straightforward conjugation. ed.ac.ukfrontiersin.orglew.roresearchgate.net
Conjugated polymersOrganic electronics (OLEDs, OPVs)The electron-accepting nature of the benzoxadiazole unit and the ability of fluorine to tune electronic properties are advantageous for these applications. researchgate.netrsc.orgmdpi.comrsc.orgresearchgate.net
Sensor materialsChemical sensingChanges in the fluorescence or electronic properties of the benzoxadiazole unit upon binding to an analyte can be used for detection. mdpi.com

Applications in Advanced Materials Science and Chemical Sensing

Role as a Key Building Block in Organic Electronic Materials

The 6-Fluorobenzo[c] bohrium.comnih.govresearchgate.netoxadiazol-5-amine scaffold serves as a critical building block in the design of high-performance organic electronic materials. The benzo[c] bohrium.comnih.govresearchgate.netoxadiazole (BOZ) unit is strongly electron-withdrawing, a characteristic that is further amplified by the presence of the highly electronegative fluorine atom. This enhanced electron-deficient nature is highly desirable for creating n-type (electron-transporting) organic semiconductors.

In the development of organic field-effect transistors (OFETs), materials incorporating these fluorinated benzoxadiazole units have demonstrated excellent unipolar n-type electron-transporting characteristics. rsc.org The fluorine substitution helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which facilitates more efficient electron injection from electrodes and improves stability against oxidative degradation. rsc.orgresearchgate.net For instance, polymers that incorporate a fluorinated benzothiadiazole unit (a close structural analog) have been shown to exhibit electron-dominant charge transportation, with electron mobility an order of magnitude higher than hole mobility. researchgate.net

This strategic lowering of the LUMO level is also advantageous for organic light-emitting diodes (OLEDs). Materials built from this scaffold can be employed as electron transport layers or as components in emissive layers, contributing to more balanced charge injection and recombination, which is crucial for achieving high device efficiency. The inherent photoluminescent properties of the benzothiadiazole motif have been widely utilized in the development of materials for OLEDs, and the principles extend to its oxadiazole counterpart. mdpi.com

Table 1: Properties of Fluorinated Benzoxadiazole Scaffolds in Organic Electronics

FeatureProperty ConferredApplication Benefit
Benzo[c] bohrium.comnih.govresearchgate.netoxadiazole Core Strong electron-accepting naturePromotes n-type (electron) transport
Fluorine Substitution Enhances electron-accepting strength; Lowers LUMO energy levelImproved electron injection, air stability, and electron mobility
Amine Group Electron-donating characterAllows for tuning of electronic properties and polymer connectivity
Overall Scaffold Versatile building blockSuitable for OLEDs, OFETs, and organic photovoltaics

Development of Fluorescent Probes and Chemosensors Utilizing the Benzo[c]bohrium.comnih.govresearchgate.netoxadiazole Framework for Analytical Chemistry

The benzo[c] bohrium.comnih.govresearchgate.netoxadiazole framework, often referred to as benzofurazan (B1196253), is a well-established fluorophore. Its derivatives are known for their sensitivity to the local molecular environment, making them ideal candidates for the construction of fluorescent probes and chemosensors. The fluorescence emission of these compounds can be significantly altered—either enhanced or quenched—upon interaction with specific analytes.

Researchers have successfully developed fluorescent dyes based on the benzo[c] bohrium.comnih.govresearchgate.netoxadiazole core for the selective detection of biologically important molecules like cysteine and homocysteine. bohrium.com In such sensor designs, the amine group of a compound like 6-Fluorobenzo[c] bohrium.comnih.govresearchgate.netoxadiazol-5-amine can act as a reactive or binding site. The interaction with the target analyte modifies the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a measurable change in the fluorescence signal.

The principles of using this framework extend to highly advanced applications, including in vivo imaging. While using a related benzo-bis(1,2,5-thiadiazole) core, scientists have created probes for near-infrared (NIR-II) fluorescence imaging, which allows for deep-tissue visualization with high resolution. nih.govresearchgate.netsunyempire.edu These sophisticated probes demonstrate the potential of the core heterocyclic structure in creating highly specific and sensitive tools for analytical chemistry and bioimaging. nih.gov The inherent photostability and biocompatibility of such probes make them suitable for tracking molecules in living cells. bohrium.comnih.gov

Integration into Advanced Material Design for Optoelectronic and Sensing Platforms

The unique combination of electronic and optical properties makes 6-Fluorobenzo[c] bohrium.comnih.govresearchgate.netoxadiazol-5-amine a valuable component for integrated, multifunctional platforms. Advanced materials can be designed to leverage both its semiconducting nature and its responsive fluorescence, leading to devices that can perform electronic functions while simultaneously sensing their environment.

For example, the integration of this scaffold into the active layer of an OFET could result in a device whose electrical output (e.g., current) is modulated by the presence of a specific chemical analyte. The analyte would interact with the amine moiety, altering the electronic properties of the semiconductor and thus changing the transistor's performance. This creates a direct and measurable electronic sensing mechanism.

Furthermore, the compound's characteristics are crucial for designing advanced optoelectronic materials. The effect of fluorine substitution has been shown to cause a slight hypsochromic (blue) shift in the absorption and emission spectra of related polymers, allowing for precise color tuning in emissive devices like OLEDs. researchgate.net By strategically incorporating this building block into larger molecular or polymeric systems, materials can be engineered with tailored light absorption, emission, and charge transport properties, making them suitable for a new generation of smart optoelectronic and sensing platforms. rsc.orgresearchgate.net

Exploration of 6-Fluorobenzo[c]bohrium.comnih.govresearchgate.netoxadiazol-5-amine Scaffolds in Donor-Acceptor Architectures for Charge Transfer Applications

The molecular structure of 6-Fluorobenzo[c] bohrium.comnih.govresearchgate.netoxadiazol-5-amine is a quintessential example of a donor-acceptor (D-A) architecture. This design is fundamental to its utility in materials science.

Acceptor (A): The benzo[c] bohrium.comnih.govresearchgate.netoxadiazole ring is a potent electron acceptor.

Modulator: The fluorine atom attached to the ring further increases its electron-withdrawing capability, enhancing the acceptor strength.

Donor (D): The amine (-NH₂) group is a classic electron donor.

This arrangement creates a strong intramolecular charge transfer (ICT) character. When the molecule absorbs light, an electron is promoted from an orbital primarily located on the donor (amine) to one located on the acceptor (fluorinated benzoxadiazole). This ICT transition is responsible for the molecule's characteristic low-energy absorption and emission bands in the visible spectrum. nih.govresearchgate.net

The efficiency and energy of this charge transfer can be finely tuned by modifying the donor and acceptor components. nih.gov This tunability is critical for applications in organic photovoltaics, where efficient charge separation at a donor-acceptor interface is required, and in nonlinear optics. The significant change in dipole moment between the ground and excited states, a hallmark of ICT molecules, is also a key factor in their use as fluorescent probes sensitive to solvent polarity and local electric fields. researchgate.net Studies on analogous benzo[c] bohrium.comnih.govresearchgate.netthiadiazole D-A dyes have provided deep insight into how these modifications modulate the optical and electronic properties, guiding the design of new materials for charge transfer applications. nih.govresearchgate.net

Table 2: Components of the Donor-Acceptor Architecture

Molecular ComponentRoleFunction in Charge Transfer
-NH₂ (Amine) Electron DonorSource of the electron in the ICT transition
Benzo[c] bohrium.comnih.govresearchgate.netoxadiazole Electron AcceptorDestination of the electron in the ICT transition
-F (Fluorine) Acceptor Strength ModulatorIncreases the electron affinity of the acceptor core

Future Research Directions and Concluding Remarks on 6 Fluorobenzo C 1 2 3 Oxadiazol 5 Amine

Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives.

Key areas for exploration include:

Late-Stage Functionalization: Developing C-H activation and other late-stage functionalization techniques will be crucial for introducing a diverse array of functional groups onto the benzofurazan (B1196253) core. This will enable the rapid generation of a library of derivatives with tailored properties. rsc.org

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates.

Catalytic Methods: The exploration of novel catalytic systems, including photoredox and transition-metal catalysis, could open up new avenues for the construction of the benzofurazan ring system and the introduction of complex substituents. rsc.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Late-Stage C-H Functionalization High atom economy, rapid diversification of derivatives.Regioselectivity control, functional group tolerance.
Continuous Flow Chemistry Enhanced reaction control, improved safety, scalability.Initial setup costs, potential for clogging with solid byproducts.
Novel Catalytic Methods Access to new reaction pathways, milder reaction conditions.Catalyst cost and stability, optimization of reaction parameters.

Advanced Spectroscopic Characterization Techniques for Real-Time Reaction Monitoring and Dynamic Processes.

A deeper understanding of the synthesis and behavior of 6-Fluorobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-5-amine derivatives will be greatly facilitated by the application of advanced spectroscopic techniques for real-time reaction monitoring. spectroscopyonline.comacs.orgmt.com In-situ spectroscopy can provide invaluable insights into reaction kinetics, the formation of transient intermediates, and the optimization of reaction conditions. spectroscopyonline.commt.com

Future research in this area should focus on:

In-Situ NMR and IR Spectroscopy: The use of in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can allow for the continuous tracking of reactant consumption and product formation, providing a detailed kinetic profile of the reaction. mt.comiastate.edu

Resonance Raman Spectroscopy: For reactions involving colored species, UV-Resonance Raman spectroscopy can be a powerful tool for selectively enhancing the signal of specific reaction components, even at low concentrations. oxinst.com

Time-Resolved Fluorescence Spectroscopy: Given the inherent fluorescence of many benzofurazan derivatives, time-resolved fluorescence spectroscopy can be employed to study dynamic processes, such as excited-state dynamics and intermolecular interactions, in real-time. nih.gov

These advanced techniques will move beyond simple endpoint analysis to provide a comprehensive understanding of the reaction landscape.

Deeper Computational Modeling for Rational Material Design and Property Prediction.

Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in materials science for predicting the electronic and photophysical properties of novel compounds. nih.govresearchgate.netdoaj.orgmdpi.com For 6-Fluorobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-5-amine and its derivatives, deeper computational modeling will be instrumental in guiding the rational design of materials with specific functionalities.

Future computational efforts should be directed towards:

Accurate Prediction of Spectroscopic Properties: Refining computational methodologies to achieve more accurate predictions of absorption and emission wavelengths, as well as quantum yields, will be crucial for the design of new fluorophores. nih.gov

Modeling of Intermolecular Interactions: Simulating the interactions between molecules in the solid state or in solution will be important for understanding and predicting properties such as charge transport and self-assembly.

Virtual Screening: High-throughput virtual screening of large libraries of potential derivatives can be used to identify promising candidates for specific applications prior to their synthesis, thus saving significant time and resources.

A summary of key computational parameters and their relevance is provided in Table 2.

Computational ParameterSignificance for Material Design
HOMO-LUMO Energy Gap Correlates with electronic transitions and can be used to predict absorption and emission properties. mdpi.comfrontiersin.org
Electron Affinity and Ionization Potential Important for predicting the charge injection and transport properties in electronic devices. mdpi.com
Excited State Calculations (TD-DFT) Essential for understanding the photophysical properties, including fluorescence and phosphorescence. nih.gov
Molecular Dynamics Simulations Useful for predicting the morphology and bulk properties of materials.

Expanded Applications in Emerging Technologies within Advanced Materials Science.

The unique electronic structure of the benzofurazan core, combined with the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the amino group, makes 6-Fluorobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-5-amine a versatile building block for a range of advanced materials. researchgate.netmdpi.comnih.gov Future research should explore its potential in several emerging technologies.

Potential application areas include:

Organic Light-Emitting Diodes (OLEDs): Benzofuran and benzodifuran derivatives have shown promise as emitters in OLEDs. nih.govmdpi.com The development of new derivatives of 6-Fluorobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-5-amine could lead to highly efficient and stable emitters for next-generation displays and lighting.

Fluorescent Probes and Sensors: Benzofurazan derivatives are well-known for their use as fluorogenic reagents and fluorescent probes. researchgate.netrsc.orgresearchgate.netnih.gov The specific substitution pattern of 6-Fluorobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-5-amine could be exploited to design highly selective and sensitive probes for various analytes.

Functional Polymers and Coatings: The incorporation of fluorinated benzoxadiazole units into polymer backbones could lead to materials with enhanced thermal stability, hydrophobicity, and unique optical properties, making them suitable for specialized coatings and films. researchgate.netmdpi.com

Synergistic Research Approaches for Comprehensive Structure-Function Relationship Elucidation in Non-Biological Contexts.

A comprehensive understanding of the relationship between the molecular structure of 6-Fluorobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-5-amine derivatives and their functional properties is paramount for their successful application in materials science. researchgate.net Future research should adopt a synergistic approach that combines synthesis, advanced characterization, and computational modeling to elucidate these structure-function relationships in non-biological contexts.

This integrated approach will involve:

Systematic Structural Modification: The synthesis of a series of derivatives with systematic variations in their chemical structure.

In-depth Characterization: The thorough characterization of the electronic, photophysical, and material properties of each derivative.

Computational Correlation: The use of computational modeling to correlate the observed properties with the underlying molecular and electronic structures.

By combining these three pillars of research, a predictive understanding of how molecular design influences material performance can be achieved, paving the way for the development of next-generation materials based on the 6-Fluorobenzo[c] acs.orgresearchgate.netresearchgate.netoxadiazol-5-amine scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.